molecular formula C21H23F3N4O2 B2863818 2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1795483-93-0

2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2863818
CAS RN: 1795483-93-0
M. Wt: 420.436
InChI Key: YNFHABOFWORXGO-UHFFFAOYSA-N
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Description

2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure Analysis and Characterization

  • Magnetic Resonance Studies : Research on compounds structurally related to 2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone, like hexahydropyrido and tetrahydroquinolinones, has explored their configurations and conformations using NMR spectroscopy. This provides valuable insights into the chemical structure and properties of such compounds (Cahill & Crabb, 1972).

Synthesis Methods and Derivatives

  • One-Pot Synthesis Approaches : Novel synthesis methods, like the one-pot non-cyanide synthesis of pyridine-isoquinoline derivatives, have been developed. Such methods are significant for the efficient and environmentally friendly production of compounds similar to the target molecule (Kopchuk et al., 2017).

  • Formation of Pyridone Analogues : The formation of pyridone analogues of tetrahydroisoquinolines demonstrates the potential for creating structurally diverse derivatives of the core compound, expanding its potential applications in various research fields (Richards & Hofmann, 1978).

  • Derivatives Synthesis and Characterization : The synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives and their characterization through spectral analysis exemplifies the ongoing research in creating and studying novel derivatives of the base compound (Zaki et al., 2017).

Potential Biological Activities

  • Antibacterial and Antifungal Properties : Studies on metal complexes of ligands structurally similar to the target compound have revealed promising antibacterial and antifungal activities, suggesting potential biomedical applications (Raj & Patel, 2015).

  • Anticancer Evaluation : Investigations into the synthesis and antibacterial activities of enantiomers of compounds structurally related to the target molecule have shown their potential in anticancer applications (Chu et al., 1991).

  • Estrogen Receptor Binding Affinity : Molecular docking studies on pyrimidine-piperazine-chromene and -quinoline conjugates, which are structurally related, have demonstrated their binding affinity to estrogen receptors, indicating potential use in hormone-related studies and therapies (Parveen et al., 2017).

Crystallography and Structural Analysis

  • Crystal Structure Studies : The crystal structures of derivatives related to the target molecule have been analyzed, contributing to a deeper understanding of their molecular geometry and intermolecular interactions (Ullah & Altaf, 2014).

properties

IUPAC Name

2-(5,6,7,8-tetrahydroquinolin-4-yloxy)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)15-5-6-19(26-13-15)27-9-11-28(12-10-27)20(29)14-30-18-7-8-25-17-4-2-1-3-16(17)18/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFHABOFWORXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6,7,8-Tetrahydroquinolin-4-yl)oxy)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone

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